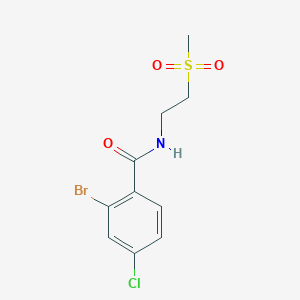
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide, also known as EIDD-2801, is a promising antiviral drug candidate that has gained significant attention in recent years. It is a small molecule inhibitor that has shown potent activity against a broad range of RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial virus (RSV).
作用机制
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is a prodrug that is converted to its active form, N4-hydroxycytidine triphosphate (N4-HCTP), inside the infected cell. N4-HCTP is incorporated into the viral RNA by the viral RNA polymerase, leading to lethal mutagenesis of the virus. This mechanism of action is unique compared to other antiviral drugs, which typically target viral proteins.
Biochemical and Physiological Effects:
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has been shown to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has been shown to be effective in reducing viral titers and improving survival rates in animal models of viral infections.
实验室实验的优点和局限性
One of the main advantages of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is its broad-spectrum activity against RNA viruses. This makes it a promising candidate for the treatment of emerging viral infections, such as COVID-19. However, one of the limitations of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is its low solubility in water, which can make it challenging to formulate for oral administration.
未来方向
Several future directions for N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide research include:
1. Further preclinical studies to evaluate the safety and efficacy of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide in animal models of viral infections.
2. Clinical trials to evaluate the safety and efficacy of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide in humans.
3. Optimization of the synthesis method to improve the yield and scalability of the process.
4. Formulation studies to improve the solubility and bioavailability of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide.
5. Evaluation of the potential for resistance to N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide and the development of strategies to overcome resistance.
6. Investigation of the potential for combination therapy with other antiviral drugs to improve efficacy and reduce the risk of resistance.
In conclusion, N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is a promising antiviral drug candidate that has shown potent activity against a broad range of RNA viruses. Its unique mechanism of action and low toxicity make it a promising candidate for the treatment of viral infections, including emerging viral infections such as COVID-19. Further research is needed to evaluate its safety and efficacy in humans and to optimize its synthesis and formulation for clinical use.
合成方法
The synthesis of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide involves several steps, including the synthesis of the indazole ring, the cyclobutane ring, and the amide linkage. The first step involves the reaction of 2-bromoacetophenone with ethyl isocyanoacetate to form 2-ethylindazole-6-carboxylic acid ethyl ester. The second step involves the reaction of this compound with 2-methoxyethylamine to form the corresponding amide. The final step involves the intramolecular cyclization of the amide to form the cyclobutane ring. The overall yield of the synthesis is around 20%.
科学研究应用
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has shown promising results in preclinical studies against a broad range of RNA viruses, including coronaviruses, influenza viruses, and RSV. It has been shown to inhibit viral replication by targeting the viral RNA polymerase, which is essential for viral replication. N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has also been shown to have a high barrier to resistance, making it a promising candidate for the treatment of viral infections.
属性
IUPAC Name |
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-20-12-13-5-6-14(11-15(13)19-20)18-16(21)17(7-4-8-17)9-10-22-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXIYLHDDOXAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C=CC(=CC2=N1)NC(=O)C3(CCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7634049.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)
![1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634112.png)
![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)